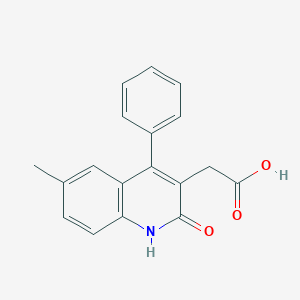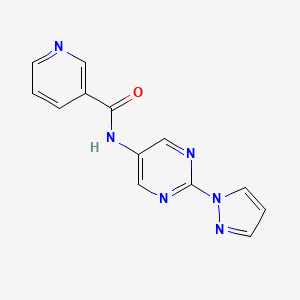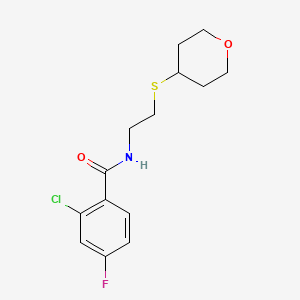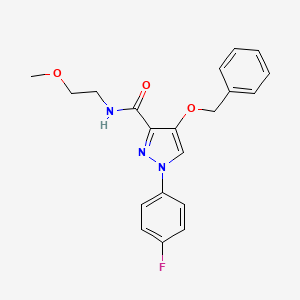![molecular formula C21H27N5O2 B2840010 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922453-78-9](/img/structure/B2840010.png)
3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of fused heterocyclic system that includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a purine ring (a nine-membered ring with four nitrogen atoms). This core is substituted with various alkyl and aryl groups .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple nitrogen atoms could make this compound a potential hydrogen bond donor or acceptor .Applications De Recherche Scientifique
Psychotropic Activity
The research on derivatives of purine-2,6-dione, including compounds structurally related to 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has shown potential in psychotropic applications. These derivatives exhibit affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and demonstrate antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Activity
Substituted analogues based on the pyrimidopurinedione ring system, closely related to the chemical structure , have been synthesized and shown to exhibit anti-inflammatory activity. These compounds were effective in models of chronic inflammation, comparable to naproxen, and displayed cyclooxygenase inhibitory activity without the side effects associated with other similar compounds (Kaminski et al., 1989).
Adenosine Receptor Affinity
Research on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, which are structurally similar to the compound of interest, indicates their potential as adenosine receptor antagonists. These compounds have been found to have high affinity and selective interactions with adenosine receptors, which are significant in neuropharmacology (Szymańska et al., 2016).
Neurodegenerative Disease Treatment
Compounds structurally akin to 3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are being explored for their potential in treating neurodegenerative diseases. These compounds, targeting multiple receptors, including adenosine receptors and monoamine oxidases, show promise for Parkinson's and Alzheimer's disease treatment (Koch et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-butyl-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-6-10-26-19(27)17-18(23(4)21(26)28)22-20-24(11-7-12-25(17)20)16-9-8-14(2)13-15(16)3/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGFJNJFJGQKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

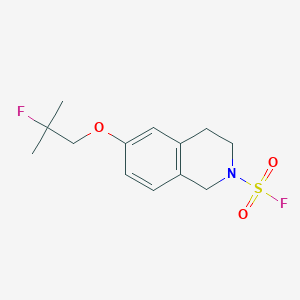

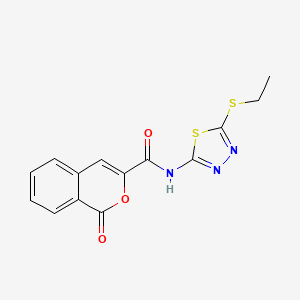
![(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2839931.png)
![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)
